H-Ala-gly-ala-OH

Vue d'ensemble

Description

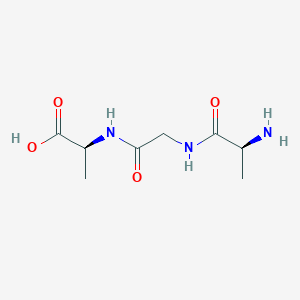

H-Ala-gly-ala-OH, also known as alanylglycylalanine, is a tripeptide composed of three amino acids: alanine, glycine, and alanine. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and are fundamental components in the structure and function of cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-gly-ala-OH involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds . The final step involves deprotecting the amino and carboxyl groups to yield the desired tripeptide .

Industrial Production Methods

Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is built step-by-step, and after the synthesis is complete, the peptide is cleaved from the resin and purified .

Analyse Des Réactions Chimiques

Types of Reactions

H-Ala-gly-ala-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can break disulfide bonds within the peptide.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents like DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds .

Applications De Recherche Scientifique

H-Ala-gly-ala-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Serves as a substrate in enzymatic studies to understand protease activity.

Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications.

Mécanisme D'action

The mechanism of action of H-Ala-gly-ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, influencing their activity. This interaction is crucial in processes like signal transduction, where peptides act as signaling molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycylalanylglycine (H-Gly-ala-gly-OH): Another tripeptide with similar properties but different amino acid sequence.

Alanylglycylglycine (H-Ala-gly-gly-OH): Similar structure but with two glycine residues.

Glycylglycylalanine (H-Gly-gly-ala-OH): Contains two glycine residues and one alanine.

Uniqueness

H-Ala-gly-ala-OH is unique due to its specific sequence of amino acids, which influences its chemical properties and biological activity. The presence of two alanine residues provides distinct hydrophobic characteristics, affecting its interaction with other molecules and its stability in various environments .

Activité Biologique

H-Ala-gly-ala-OH, also known as Ala-Gly, is a dipeptide composed of the amino acids alanine and glycine. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and its role in biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in research and medicine.

Target of Action

this compound interacts with biological systems primarily through modulation of enzymatic activities and protein interactions. Dipeptides like this compound can influence various biochemical pathways by acting as substrates for enzymes or by altering the activity of signaling molecules.

Mode of Action

The compound may exert its effects through several mechanisms:

- Direct Binding : It can bind to specific receptors or enzymes, influencing their activity.

- Enzymatic Modulation : this compound serves as a substrate in protease studies, aiding in the understanding of enzyme kinetics and mechanisms.

- Alteration of Membrane Permeability : Dipeptides can affect cellular membrane properties, facilitating or inhibiting the transport of other molecules across membranes.

Pharmacokinetics

This compound is generally well-absorbed in the gastrointestinal tract. After absorption, it is distributed throughout the body via the bloodstream. The compound's small size and polar nature contribute to its efficient absorption and distribution.

Scientific Research

This compound has a wide range of applications in scientific research:

- Peptide Synthesis : It serves as a building block for synthesizing larger peptides, which are crucial in drug development and biochemistry. Its unique structure allows for the formation of diverse peptide sequences .

- Biochemical Studies : Researchers utilize this compound to study protein interactions and enzyme activities, mimicking natural amino acids to better understand biological processes .

- Therapeutic Investigations : The compound is explored for its potential in developing new therapeutic agents, particularly for metabolic disorders where amino acid balance is crucial .

Industrial Applications

In addition to its research applications, this compound is used in various industries:

- Food Industry : It acts as a flavor enhancer or nutritional supplement, providing essential amino acids that support health .

- Cosmetic Formulations : Incorporated into skincare products for its moisturizing properties, it helps improve skin hydration and overall appearance .

Enzymatic Activity Studies

A study highlighted the use of this compound as a substrate to investigate protease activity. The findings suggested that this dipeptide could significantly influence proteolytic enzyme kinetics, providing insights into enzyme-substrate interactions and potential therapeutic targets.

Therapeutic Potential

Research has indicated that dipeptides like this compound may have therapeutic properties in treating conditions related to amino acid imbalances. For instance, studies have explored its role in metabolic pathways associated with diabetes and obesity management .

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFVBBGVOILKPO-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.